3-Carbamoyl-7-methylimidazo(1,2-a)pyridine
Description
Significance of Bridged Bicyclic Heterocycles in Chemical Research
Bridged bicyclic heterocycles are a fascinating and vital class of organic molecules characterized by their three-dimensional structures where two rings share two non-adjacent atoms, known as bridgehead atoms. nih.govnih.govgla.ac.uk This unique arrangement imparts a rigid and conformationally constrained geometry, which can be highly advantageous in the design of biologically active compounds. The defined spatial orientation of substituents on a bridged scaffold allows for precise interactions with biological targets such as enzymes and receptors. nih.gov
These structures are prevalent in numerous natural products and have been instrumental in the development of a wide range of pharmaceuticals. nih.gov The rigidity of the bicyclic core can lead to enhanced binding affinity and selectivity for a specific biological target, while also potentially improving metabolic stability by shielding certain parts of the molecule from enzymatic degradation. nih.govnih.gov The exploration of bridged bicyclic systems continues to be a vibrant area of chemical research, offering pathways to novel therapeutics with improved pharmacological profiles. gla.ac.uk
Imidazo[1,2-a]pyridine (B132010) as a Privileged Chemical Scaffold for Molecular Exploration
Within the broader category of bicyclic heterocycles, the imidazo[1,2-a]pyridine nucleus stands out as a "privileged scaffold." nih.govresearchgate.netrsc.org This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide spectrum of biological activities. nih.govrsc.orgrsc.org The imidazo[1,2-a]pyridine ring system is a 5,6-fused bicyclic heterocycle containing a bridgehead nitrogen atom. rsc.orgresearchgate.net Its structure is present in a number of commercially successful drugs, including zolpidem (a hypnotic), alpidem (B1665719) (an anxiolytic), and zolimidine (B74062) (an anti-ulcer agent). nih.govresearchgate.netresearchgate.net
The versatility of the imidazo[1,2-a]pyridine scaffold stems from several key features. It possesses a unique electronic distribution and is amenable to functionalization at various positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.netrsc.org Researchers have developed numerous synthetic strategies to access a diverse library of imidazo[1,2-a]pyridine derivatives. rsc.orgorganic-chemistry.org The demonstrated success of this scaffold in producing marketed drugs and its broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, solidifies its status as a cornerstone in modern medicinal chemistry. nih.govresearchgate.netresearchgate.net
Rationale for Comprehensive Research on 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine
The focus of this article, this compound, represents a specific derivative within this important class of compounds. The rationale for a detailed investigation into this particular molecule is multifold. The "carbamoyl" group (a carboxamide) at the 3-position and the "methyl" group at the 7-position are specific structural modifications that can significantly influence the molecule's properties.
The 3-position of the imidazo[1,2-a]pyridine ring is a common site for substitution in the development of bioactive compounds. researchgate.netnih.gov The introduction of a carbamoyl (B1232498) group at this position introduces a polar functional group capable of participating in hydrogen bonding, a critical interaction for drug-receptor binding. Furthermore, research has shown that imidazo[1,2-a]pyridine-3-carboxamides exhibit potent biological activities, including antitubercular effects. nih.gov The presence of a methyl group at the 7-position can also impact the molecule's lipophilicity and its interaction with biological targets. mdpi.com
Given the established importance of the imidazo[1,2-a]pyridine scaffold and the potential for the specific substituents of this compound to confer unique biological activities, a comprehensive examination of its synthesis, properties, and biological profile is warranted. This article aims to provide a focused and detailed overview of the existing scientific knowledge surrounding this promising compound.
Structure
3D Structure
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-12-7(9(10)13)5-11-8(12)4-6/h2-5H,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVBLVCNFALND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-90-1 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives
Classical and Conventional Synthetic Routes to Imidazo[1,2-a]pyridines
Traditional methods for the synthesis of imidazo[1,2-a]pyridines have been the bedrock of research in this field for decades. These routes are characterized by their reliability and straightforward reaction pathways.
The most prevalent and historically significant method for constructing the imidazo[1,2-a]pyridine (B132010) core is the cyclization reaction of a 2-aminopyridine (B139424) derivative. nih.govfrontiersin.org This approach, often referred to as the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov
For the specific synthesis of 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine, the starting material would be 2-amino-4-methylpyridine. This precursor can be synthesized through various methods, including copper-catalyzed amination of 2-bromo-4-methylpyridine. The reaction of 2-amino-4-methylpyridine with an appropriate α-halocarbonyl reagent, followed by cyclization, forms the bicyclic imidazo[1,2-a]pyridine ring system. The choice of the carbonyl compound is critical for introducing the desired substituent at the 3-position. A plausible precursor for the carbamoyl (B1232498) group could be a halopyruvaldehyde derivative or a related synthon that can be later converted to the amide.
A general representation of this cyclization is as follows:
Step 1: Nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the carbonyl compound.
Step 2: Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group.
Step 3: Dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.
Recent advancements in this classical method have explored catalyst-free conditions, often utilizing eco-friendly solvents like water, to improve the green credentials of the synthesis. frontiersin.org
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridine derivatives in a single pot. scirp.org These reactions are highly atom-economical and can generate molecular diversity with ease. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for this purpose. scirp.orggoogle.com
The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. scirp.orggoogle.com To apply this to the synthesis of the target molecule, 2-amino-4-methylpyridine would be used as the pyridine (B92270) component. The aldehyde and isocyanide components would need to be selected to facilitate the eventual formation of the 3-carbamoyl group. For instance, using an isocyanide that can be later hydrolyzed to a carbamoyl group or an aldehyde bearing a precursor functional group is a viable strategy.
| Reaction Type | Reactants | Key Features |
| Cyclization (Tschitschibabin) | 2-Aminopyridine, α-Haloketone | Robust, well-established, forms the core scaffold directly. |
| Multicomponent (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | High efficiency, atom economy, rapid generation of diversity. scirp.org |
Advanced and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These advanced approaches often employ catalysis and alternative energy sources to reduce reaction times, improve yields, and minimize waste. researchgate.net
Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling reactions that are not feasible through traditional methods. google.com Copper, palladium, and iron are among the most commonly used metals.
Copper Catalysis: Copper catalysts are widely employed in domino reactions that combine 2-aminopyridines, aldehydes, and terminal alkynes to form imidazo[1,2-a]pyridines. nih.govgoogle.com Copper(I) iodide (CuI) is a frequently used catalyst for these transformations. google.com These reactions often proceed through an A³-coupling (aldehyde-alkyne-amine) followed by cycloisomerization. acs.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the imidazo[1,2-a]pyridine core. For the synthesis of the target compound, a palladium-catalyzed carbonylation of a 3-halo-7-methylimidazo[1,2-a]pyridine followed by amination could be a potential route to introduce the carbamoyl group.
Iron Catalysis: Iron catalysts, being abundant and less toxic, are attractive for green synthesis. Iron(III) chloride (FeCl₃) has been identified as an effective catalyst in the cascade reaction between 2-aminopyridines and nitroolefins to produce 3-unsubstituted imidazo[1,2-a]pyridines. nih.gov
| Catalyst | Reaction Type | Advantages |
| Copper (e.g., CuI) | Domino A³-coupling/cyclization | High efficiency, mild reaction conditions. google.com |
| Palladium (e.g., Pd(OAc)₂) | Cross-coupling, Carbonylation | Versatile for functionalization, high yields. |
| Iron (e.g., FeCl₃) | Cascade reactions | Low cost, environmentally benign. nih.gov |
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. researchgate.netrsc.org The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. nih.gov Microwave-assisted syntheses are often performed under solvent-free conditions or in green solvents, further enhancing their environmental compatibility.
For example, the classical condensation of 2-aminopyridines with α-haloketones can be completed in minutes under microwave irradiation, compared to hours with conventional heating. Similarly, multicomponent reactions like the GBB reaction can be efficiently carried out using microwave assistance, leading to rapid access to a library of imidazo[1,2-a]pyridine derivatives. researchgate.net
Visible light photoredox catalysis is a rapidly growing field in organic synthesis, offering a green and sustainable approach to drive chemical reactions. This methodology has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, particularly at the C3 position.
Using a photocatalyst such as eosin Y or rhodamine B, various functional groups can be introduced at the C3 position of the imidazo[1,2-a]pyridine ring under mild conditions at room temperature. For the synthesis of this compound, a photocatalytic approach could potentially be used to introduce a precursor to the carbamoyl group, such as a cyano or carboxyl group, onto the 7-methylimidazo[1,2-a]pyridine scaffold. For instance, a visible-light-induced reaction could facilitate the introduction of a formyl group, which can then be oxidized and amidated to yield the final product.
Solvent-Free and Aqueous Medium Syntheses
In recent years, the principles of green chemistry have guided the development of synthetic methods for imidazo[1,2-a]pyridine derivatives, emphasizing the reduction of hazardous waste and energy consumption. Key to this movement are solvent-free reactions and syntheses conducted in aqueous media.
Solvent-Free Synthesis: Solvent-free reaction conditions, often facilitated by microwave irradiation or neat reactions of reagents, offer significant environmental and practical benefits. scielo.brresearchgate.net These methods can lead to shorter reaction times, cleaner reaction profiles, and simpler work-up procedures. researchgate.net One prominent approach involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. scielo.br For instance, the reaction of α-bromoacetophenone with 2-aminopyridine at 60°C in the absence of a solvent can produce 2-phenylimidazo[1,2-a]pyridine in high yield. scielo.br
Another effective solvent-free method is a one-pot, three-component reaction involving heterocyclic ketene aminals (HKAs), β-oxodithioesters (ODEs), and various aldehydes. rsc.orgrsc.org This approach, using Et3N as a catalyst, is noted for its high regioselectivity, concise methodology, and avoidance of transition metals, providing easy access to highly substituted imidazo[1,2-a]pyridines. rsc.orgrsc.org
| Method | Reactants | Conditions | Advantages |
| Condensation | α-haloketones, 2-aminopyridines | Neat, 60°C or Microwave Irradiation | Catalyst-free, rapid, high yields, simple workup scielo.brresearchgate.net |
| Three-Component Reaction | Heterocyclic ketene aminals, β-oxodithioesters, Aldehydes | Et3N catalyst, Solvent-free | High regioselectivity, short reaction times, avoids transition metals rsc.orgrsc.org |
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods have been developed for the synthesis of imidazo[1,2-a]pyridines in aqueous systems. A straightforward method involves the reaction of N-alkyl pyridinium and S-alkyl thiouronium salts in water with a mild base like NaHCO3, producing 2,3-disubstituted imidazo[1,2-a]pyridines in moderate to excellent yields. rsc.org
Additionally, copper-catalyzed domino reactions in aqueous micellar media have proven effective. acs.org For example, a Cu(II)–ascorbate catalyzed A3-coupling of a 2-aminopyridine derivative, an aldehyde, and an alkyne in an aqueous solution of sodium dodecyl sulfate (SDS) provides a versatile route to various imidazo[1,2-a]pyridine derivatives. acs.org Ultrasound-assisted synthesis in water has also been reported as a green, catalyst-free method for the C-H functionalization of ketones to produce these heterocyclic systems. organic-chemistry.org
Specific Synthetic Pathways for this compound and its Direct Precursors/Analogs
The synthesis of the specific target molecule, this compound, and its closely related analogs, such as other imidazo[1,2-a]pyridine-3-carboxamides, typically follows a multi-step pathway. This approach allows for the precise installation of the required functional groups on the heterocyclic core.
A common and effective strategy begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the formation of the carboxamide group at the C3 position. nih.govacs.org
Step 1: Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylate Core The initial step involves the reaction of a substituted 2-aminopyridine with an α-halo-β-ketoester. For the synthesis of a 7-methyl substituted core, the starting material is 2-amino-4-methylpyridine (2-amino-4-picoline). This is reacted with an appropriate reagent like ethyl 2-chloroacetoacetate. The reaction is typically performed under reflux in a suitable solvent such as 1,2-dimethoxyethane (DME) or ethanol. nih.govacs.org This condensation and subsequent cyclization reaction regioselectively yields the corresponding ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. nih.gov
Step 2: Hydrolysis to Carboxylic Acid The ester group of the intermediate is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by saponification using a base like lithium hydroxide (LiOH) in an alcohol-water mixture, followed by acidification. nih.govacs.org This step yields 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a key precursor.
Step 3: Amidation to Form the 3-Carboxamide The final step is the conversion of the carboxylic acid to the desired 3-carbamoyl derivative. This is an amidation reaction, which can be accomplished using classical peptide coupling reagents. nih.govacs.org For the synthesis of the parent 3-carbamoyl compound, ammonia (B1221849) would be used. For substituted amides, the corresponding amine is used. Common coupling agents include 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBT) or 4-(dimethylamino)pyridine (DMAP). nih.govacs.org This final step yields the target 3-carboxamide derivative.
This synthetic sequence is highly versatile and is used to produce a wide range of imidazo[1,2-a]pyridine-3-carboxamides for various research purposes, including the development of new antituberculosis agents. nih.govacs.orgacs.org
| Step | Reactants | Reagents/Conditions | Product |
| 1. Ring Formation | 2-Amino-4-methylpyridine, Ethyl 2-chloroacetoacetate | DME, Reflux | Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate nih.gov |
| 2. Hydrolysis | Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 1) LiOH, EtOH/H2O; 2) HCl | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid nih.gov |
| 3. Amidation | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, Amine (e.g., NH3) | EDC, DMAP, ACN | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide nih.gov |
Regioselectivity and Stereochemical Control in Imidazo[1,2-a]pyridine Synthesis
Controlling the regiochemistry and stereochemistry is paramount in modern organic synthesis to ensure the production of a single, desired isomer.
Regioselectivity: The synthesis of imidazo[1,2-a]pyridines often exhibits a high degree of regioselectivity, which is determined by the reaction mechanism. In the classical Tschitschibabin reaction, where a 2-aminopyridine reacts with an α-halocarbonyl compound, the initial nucleophilic attack occurs from the endocyclic pyridine nitrogen onto the carbon bearing the halogen. acs.org This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, which definitively establishes the connectivity of the fused ring system. This mechanism reliably controls the placement of substituents at the C2 and C3 positions.
Modern multicomponent reactions also demonstrate excellent regiocontrol. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a widely exploited protocol for the regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov Similarly, other methods, such as those involving the reaction of heterocyclic ketene aminals with β-unsaturated esters, proceed through highly regioselective aza-ene additions and cyclization-condensation steps. rsc.orgrsc.org
Stereochemical Control: While the parent this compound is not chiral, the synthesis of chiral derivatives, particularly those exhibiting axial chirality (atropisomers), has been a subject of investigation. Achieving stereochemical control in these cases requires the use of asymmetric catalysis.
A notable example is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric GBB multicomponent reaction. nih.gov By employing a chiral phosphoric acid catalyst, it is possible to synthesize a range of imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. nih.gov Control experiments in these studies have highlighted that factors such as remote hydrogen bonding donors on the substrates play a crucial role in achieving high levels of stereoselectivity. nih.gov This demonstrates that even for this class of heterocycles, sophisticated methods can be applied to control the three-dimensional arrangement of atoms when chiral elements are present.
Chemical Derivatization and Functionalization of the Imidazo 1,2 a Pyridine Core
Strategies for Post-Synthetic Modification of the Imidazo[1,2-a]pyridine (B132010) Scaffold
Post-synthetic modification is a powerful approach for the diversification of the imidazo[1,2-a]pyridine core, enabling the introduction of various functional groups after the initial construction of the heterocyclic ring system. These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds.
Key strategies for the post-synthetic modification of the imidazo[1,2-a]pyridine scaffold include:
Electrophilic Substitution: The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack. researchgate.net This reactivity allows for the introduction of a wide range of substituents. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with palladium and copper, has become an indispensable tool for the functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives.
Radical Reactions: The use of radical intermediates offers a complementary approach to functionalize the imidazo[1,2-a]pyridine core. rsc.org These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis, and allow for the introduction of alkyl, aryl, and other functional groups.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules. nih.gov The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for instance, is a well-established method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov
These strategies provide a versatile toolkit for chemists to modify the imidazo[1,2-a]pyridine scaffold and explore its potential in various applications, including drug discovery.
C-H Functionalization Methodologies on Imidazo[1,2-a]pyridines
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the derivatization of imidazo[1,2-a]pyridines. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most common site for C-H functionalization. mdpi.com However, methods for functionalization at other positions are also being developed. rsc.org
Key C-H functionalization methodologies include:
Direct Arylation: The direct arylation of imidazo[1,2-a]pyridines with aryl halides or their surrogates is a powerful method for the synthesis of 3-aryl derivatives. researchgate.netacs.orgacs.org These reactions are typically catalyzed by palladium or copper complexes. acs.org Recent advancements have also explored the use of photocatalysis for these transformations, offering milder reaction conditions. nih.gov
Direct Alkylation and Alkenylation: The introduction of alkyl and alkenyl groups can be achieved through various C-H functionalization protocols. These include radical-mediated processes and transition-metal-catalyzed reactions. For example, a three-component aza-Friedel–Crafts reaction has been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com
Direct Acylation and Carbonylation: The introduction of carbonyl-containing moieties is crucial for the synthesis of many biologically active compounds. Direct C-H acylation and carbonylation reactions provide efficient routes to ketones, amides, and esters of imidazo[1,2-a]pyridines. mdpi.com
Visible Light-Induced C-H Functionalization: Photocatalysis has gained significant attention as a green and sustainable method for C-H functionalization. mdpi.comnih.gov Visible light-induced reactions have been successfully applied to a variety of transformations on the imidazo[1,2-a]pyridine scaffold, including arylation, alkylation, and the introduction of phosphorus-containing groups. mdpi.comnih.gov
The following table summarizes some of the key C-H functionalization reactions on the imidazo[1,2-a]pyridine core:
| Reaction Type | Catalyst/Reagent | Position | Reference |
| Direct Arylation | Pd(OAc)2/SPhos | C3 | acs.org |
| Direct Arylation | CuI | C3 | acs.org |
| C3-Aminoalkylation | Rose Bengal (photocatalyst) | C3 | mdpi.comnih.gov |
| C3-Formylation | Rose Bengal (photocatalyst) | C3 | mdpi.com |
| C3-Amination | Acridinium (photosensitizer)/Cobaloxime | C3 | nih.gov |
These methodologies highlight the continuous development of efficient and selective C-H functionalization strategies, which are crucial for the synthesis and diversification of imidazo[1,2-a]pyridine derivatives.
Introduction of Carbamoyl (B1232498) and Methyl Substituents: Methodological Considerations
The synthesis of "3-Carbamoyl-7-methylimidazo(1,2-a)pyridine" requires the specific introduction of a carbamoyl group at the C3 position and a methyl group at the C7 position of the imidazo[1,2-a]pyridine core.
Introduction of the Carbamoyl Group:
The carbamoyl group (-CONH2) is a key functional group in many pharmaceuticals due to its ability to participate in hydrogen bonding interactions. Its introduction at the C3 position of the imidazo[1,2-a]pyridine ring can be achieved through several methods:
From a C3-Carboxylic Acid or Ester: A common approach involves the initial synthesis of a C3-carboxylic acid or ester derivative, followed by amidation. The carboxylic acid can be prepared through various methods, such as the hydrolysis of a C3-nitrile or the oxidation of a C3-formyl group. The subsequent reaction with ammonia (B1221849) or an ammonia equivalent, often facilitated by coupling agents, yields the desired carbamoyl group.
Direct Carbamoylation: While less common, direct C-H carbamoylation methods are being explored. These would offer a more direct and atom-economical route to 3-carbamoylimidazo[1,2-a]pyridines.
From a C3-Nitrile: The hydrolysis of a 3-cyanoimidazo[1,2-a]pyridine derivative under acidic or basic conditions can also afford the 3-carbamoyl compound.
Introduction of the Methyl Group:
The methyl group at the C7 position is typically introduced through the selection of the appropriate starting material. The synthesis of the imidazo[1,2-a]pyridine ring system often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. To obtain a 7-methyl-substituted product, a 4-methyl-2-aminopyridine is used as the starting pyridine (B92270) component.
Alternatively, C-H methylation of a pre-formed imidazo[1,2-a]pyridine ring at the C7 position could be considered, although regioselectivity might be a challenge.
The synthesis of 3-substituted imidazo[1,2-a]pyridines has been a subject of interest for their potential biological activities, including as antiulcer agents. nih.gov
Synthesis of Structural Analogs and Homologs of this compound
The synthesis of structural analogs and homologs of "this compound" is a crucial step in drug discovery to explore the structure-activity relationship (SAR) and optimize the compound's properties. This involves systematically modifying different parts of the molecule.
Modifications at the C3-Position:
Varying the Carbamoyl Group: The primary amide of the carbamoyl group can be replaced with secondary or tertiary amides by reacting the corresponding C3-carboxylic acid with various primary or secondary amines. This allows for the exploration of the steric and electronic effects of different substituents on the amide nitrogen.
Replacing the Carbamoyl Group: The carbamoyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as carboxylic acids, esters, or other bioisosteric replacements.
Modifications at the C7-Position:
Varying the Alkyl Group: The methyl group at the C7 position can be replaced with other alkyl groups (e.g., ethyl, propyl) or functionalized alkyl chains to probe the size and nature of the pocket in the biological target. This is achieved by starting with the appropriately substituted 2-aminopyridine.
Introducing Other Substituents: Other functional groups, such as halogens, alkoxy, or cyano groups, can be introduced at the C7 position to modulate the electronic properties and metabolic stability of the molecule.
Modifications at Other Positions:
C2-Substitution: The C2 position of the imidazo[1,2-a]pyridine ring can be functionalized to introduce additional diversity. researchgate.net For example, aryl or alkyl groups can be introduced at this position.
Substitution on the Pyridine Ring: Other positions on the pyridine ring (C5, C6, C8) can also be substituted to fine-tune the physicochemical properties of the molecule. For instance, the synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives has been explored for their potential as enzyme inhibitors. frontiersin.org
The synthesis of such analogs often relies on the versatile synthetic methodologies described in the previous sections, including multicomponent reactions and C-H functionalization. nih.govrsc.org
Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyridine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved pharmacological profiles while retaining the key interactions with the biological target. rsc.orgacs.orgrsc.org
Scaffold Hopping:
This strategy involves replacing the core imidazo[1,2-a]pyridine scaffold with a different heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups. The goal is to discover new intellectual property, improve drug-like properties, or overcome issues with the original scaffold.
Examples of scaffold hopping from the imidazo[1,2-a]pyridine core include:
Imidazo[1,2-b]pyridazines: This scaffold has been explored as a replacement for the imidazo[1,2-a]pyridine core in the development of antikinetoplastid agents. researchgate.net
Pyrazolo[1,5-a]pyridines: These have been investigated as anti-tuberculosis agents, hopping from the imidazo[1,2-a]pyridine scaffold of known active compounds. rsc.org
Imidazo[1,2-a]pyrazin-8-ones: This scaffold was identified through a computational scaffold hopping exercise from a triazolopyridine core. acs.org
Bioisosteric Replacements:
Bioisosterism refers to the replacement of an atom or a group of atoms in a molecule with another that results in a new compound with similar biological activity. estranky.skcambridgemedchemconsulting.com This strategy is widely used to modulate the physicochemical properties, metabolic stability, and selectivity of a drug candidate.
In the context of the imidazo[1,2-a]pyridine scaffold, common bioisosteric replacements include:
Ring Nitrogen vs. C-F: The nitrogen atom at the 8-position of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold has been successfully replaced with a C-F group, leading to the 8-fluoroimidazo[1,2-a]pyridine (B164112) core. nih.govnih.govresearchgate.net This replacement mimics the electronic properties of the nitrogen atom.
Classical Bioisosteres: Functional groups within the substituents on the imidazo[1,2-a]pyridine ring can be replaced with their classical bioisosteres. For example, a hydroxyl group can be replaced with an amino or a thiol group, and a hydrogen atom can be replaced with a fluorine atom. estranky.sk
Non-Classical Bioisosteres: More diverse replacements can also be considered, such as replacing a phenyl ring with a thiophene (B33073) or pyridine ring.
These strategies are integral to modern drug discovery and have been successfully applied to the imidazo[1,2-a]pyridine class of compounds to generate novel and improved therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the expected signals in a solvent like DMSO-d₆ would include distinct resonances for the aromatic protons on the imidazopyridine core, the methyl group protons, and the amide protons. The aromatic region is particularly informative, typically showing a singlet for the H-2 proton, a singlet (or narrowly split doublet) for the H-8 proton, a doublet for the H-5 proton, and a doublet of doublets for the H-6 proton, reflecting their respective coupling patterns. The methyl group at the C-7 position would appear as a sharp singlet, while the carbamoyl (B1232498) (-CONH₂) protons would likely present as two broad singlets due to restricted rotation and exchange with the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon of the amide group would appear significantly downfield (typically >160 ppm). The carbons of the heterocyclic rings would resonate in the aromatic region (approx. 110-150 ppm), while the methyl carbon would be found in the upfield aliphatic region. Data from closely related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives support these expected chemical shift ranges nih.gov.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| 2 | Singlet, ~8.0-8.5 | ~125-135 |
| 3 | - | ~115-125 |
| 5 | Doublet, ~8.8-9.2 | ~120-130 |
| 6 | Doublet of Doublets, ~6.8-7.2 | ~110-120 |
| 7-CH₃ | Singlet, ~2.4-2.6 | ~15-22 |
| 7 | - | ~135-145 |
| 8 | Singlet, ~7.3-7.6 | ~115-125 |
| 8a | - | ~140-150 |
| C=O | - | ~160-170 |
| NH₂ | 2 x Broad Singlet, ~7.5-8.0 | - |
| Note: Expected values are based on general principles and data from analogous compounds. Actual values may vary based on solvent and experimental conditions. |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key correlation would be observed between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the unambiguous assignment of protonated carbons, for instance, linking the methyl proton singlet to the C-7 methyl carbon signal and each aromatic proton signal to its corresponding carbon atom on the heterocyclic frame.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. researchgate.net It is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key expected HMBC correlations would include:
Correlations from the H-5 proton to carbons C-7 and C-8a.
Correlations from the methyl protons (7-CH₃) to carbons C-6, C-7, and C-8.
Correlations from the H-2 proton to the carbonyl carbon (C=O) and carbon C-8a, confirming the position of the carbamoyl group at C-3.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₉N₃O), the calculated exact mass is 175.0746 u. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 176.0824. The fragmentation of the imidazo[1,2-a]pyridine (B132010) core is generally characterized by the stability of the fused ring system. Studies on related structures suggest that characteristic fragmentation pathways may involve the loss of neutral molecules from the substituents. raco.cat For this compound, potential fragmentation could include the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃) from the carbamoyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Theoretical calculations and experimental data for the parent imidazo[1,2-a]pyridine molecule provide a basis for assigning these vibrations. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aliphatic (C-H) | Stretch | 3000 - 2850 |
| Amide I (C=O) | Stretch | 1700 - 1650 |
| Aromatic (C=C/C=N) | Stretch | 1620 - 1450 |
| Amide II (N-H) | Bend | 1640 - 1550 |
| Note: These are typical ranges and can be influenced by the solid-state packing and hydrogen bonding. |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique determines exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a crystal structure would confirm the planarity of the fused imidazopyridine ring system. researchgate.netnih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showcasing intermolecular hydrogen bonds between the carbamoyl group's amide protons (as donors) and the carbonyl oxygen or ring nitrogen atoms (as acceptors) of neighboring molecules. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of the synthesized compound and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. google.com For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid), would be employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purities of >95% typically required for subsequent applications.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Its use for this specific compound may be limited by the compound's polarity and boiling point. If the compound is sufficiently volatile and thermally stable, GC-MS can be an effective tool for purity analysis and identification of any volatile impurities.
Computational and Theoretical Chemistry Studies on Imidazo 1,2 a Pyridine Compounds
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govmdpi.com These calculations provide insights into molecular geometries, charge distributions, and frontier molecular orbitals (FMOs), which are crucial for predicting how a molecule will interact with its biological target.
Researchers utilize methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry of these compounds and to calculate key electronic parameters. nih.gov One of the most important aspects of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. mdpi.com
For instance, in studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, the HOMO and LUMO energy levels were calculated to understand their electron-donating and accepting properties. nih.gov The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.govnih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, typically associated with lone pairs of electrons and nucleophilic sites, while blue areas denote positive potential, corresponding to electrophilic sites. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand interactions. nih.govnih.gov
| Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 eV | Indicates electron-donating capacity. |
| LUMO Energy | -1.0 to -3.0 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | ~4.0 eV | Relates to chemical reactivity and stability. mdpi.com |
| Mulliken Atomic Charges | Varies by atom | Describes the charge distribution across the molecule. nih.gov |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. For the synthesis of 3-substituted imidazo[1,2-a]pyridines, quantum chemical calculations have been employed to understand the underlying reaction pathways. nih.govresearchgate.net
One study investigated the cyclization reaction to form the imidazo[1,2-a]pyridine ring system. researchgate.net The calculations revealed a preference for an intramolecular Mannich-type addition, which proceeds via a Baldwin-allowed 5-exo-trig cyclization. This was found to be more favorable than a pericyclic 1,5-electrocyclization, which would involve a less favorable anti-Baldwin 5-endo-trig process. researchgate.net By modeling the transition states and intermediates of different possible pathways, researchers can determine the most energetically favorable route, providing valuable insights for optimizing reaction conditions and improving yields. researchgate.net
Molecular Docking Investigations of Imidazo[1,2-a]pyridine Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is extensively used to study the interactions of imidazo[1,2-a]pyridine derivatives with their biological targets.
In the context of drug discovery, docking studies have been performed on various imidazo[1,2-a]pyridine analogues to explore their potential as inhibitors of different enzymes and receptors. For example, derivatives have been docked into the active sites of targets such as protein kinases, tubulin, and various microbial enzymes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding. nih.gov For example, in a study of pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, docking showed crucial hydrogen bond interactions with specific amino acid residues like Asp392 and Asn395. nih.gov
The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the binding strength. Lower (more negative) scores generally indicate stronger binding. nih.govajchem-a.com These predictions help in prioritizing compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological effects. openpharmaceuticalsciencesjournal.com
In a typical 3D-QSAR study, a set of molecules with known activities is aligned, and then comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) is performed. nih.gov These methods generate contour maps that show where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.
For instance, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents was developed based on a common pharmacophore hypothesis. openpharmaceuticalsciencesjournal.comresearchgate.net The resulting model had a high correlation coefficient (R² = 0.9181) and a good cross-validation coefficient (Q² = 0.6745), indicating its predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds. openpharmaceuticalsciencesjournal.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. nih.govopenpharmaceuticalsciencesjournal.com
For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been generated to distill the key features required for their biological activity. A study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues resulted in a five-featured pharmacophore hypothesis (HHPRR), which included one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net This model provides a blueprint for designing new molecules with a higher probability of being active. By screening virtual libraries of compounds against this pharmacophore model, researchers can identify novel scaffolds that retain the necessary features for biological activity.
| Pharmacophore Feature | Description | Importance in Drug Design |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for specific interactions with receptor sites. nih.gov |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Forms directional interactions with the target. |
| Hydrophobic Group (H) | A nonpolar group that interacts favorably with nonpolar regions of the target. | Contributes to binding affinity through hydrophobic interactions. openpharmaceuticalsciencesjournal.com |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Can participate in π-π stacking and other aromatic interactions. nih.govopenpharmaceuticalsciencesjournal.com |
| Positive Ionizable (P) | A group that can carry a positive charge. | Important for electrostatic interactions with negatively charged residues. openpharmaceuticalsciencesjournal.com |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and the stability of ligand-protein complexes. nih.govresearchgate.net For imidazo[1,2-a]pyridine derivatives, MD simulations can be performed on docked complexes to assess their stability over time.
By simulating the motion of the ligand within the binding site of the receptor, MD can reveal how the interactions evolve and whether the ligand remains in a stable binding pose. openpharmaceuticalsciencesjournal.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable RMSD value over the simulation time (e.g., 100 ns) suggests a stable binding mode. nih.gov MD simulations can also provide a more detailed picture of the intermolecular interactions and the role of solvent molecules in the binding process.
In Silico Prediction of Molecular Interactions
In silico prediction of molecular interactions encompasses a range of computational methods, including those discussed above, to forecast how a molecule will behave in a biological system. nih.govmdpi.com For imidazo[1,2-a]pyridine derivatives, these predictions are crucial for understanding their mechanism of action and for designing new therapeutic agents.
The combination of molecular docking, QSAR, and pharmacophore modeling provides a comprehensive in silico assessment of a molecule's potential. nih.govopenpharmaceuticalsciencesjournal.com Docking predicts the binding mode and affinity, QSAR relates structural features to activity, and pharmacophore modeling defines the essential elements for interaction. nih.govopenpharmaceuticalsciencesjournal.com These computational approaches allow for the virtual screening of large compound libraries, helping to identify promising candidates for further investigation while reducing the time and cost associated with experimental screening. The insights gained from these in silico predictions of molecular interactions are invaluable for the rational design of novel imidazo[1,2-a]pyridine-based drugs.
Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridines at a Molecular Level
Correlating Structural Features with Receptor Binding Profiles (Excluding Clinical Outcomes)
The binding of imidazo[1,2-a]pyridine (B132010) derivatives to receptors is dictated by the specific arrangement and nature of their structural components, which engage with the receptor's binding pocket. For instance, in the context of autotaxin (ATX) inhibitors, a co-crystal structure revealed a novel binding mode where the imidazo[1,2-a]pyridine core occupies the hydrophobic pocket and channel of the enzyme without interacting with the zinc ions in the catalytic site. nih.gov
The interaction with GABA-A receptors, a common target for this class of compounds, is also highly dependent on structural features. researchgate.net Studies on imidazodiazepines, which share structural similarities, show that ester and amide functional groups are significant for binding to opioid receptors, while also competing for binding at GABA-A receptors. mdpi.com The orientation and nature of substituents on the scaffold determine the selectivity and affinity for different receptor subtypes. For example, modifications to the imidazo[1,2-a]pyridine backbone can shift binding preference between different receptors, such as the kappa-opioid receptor (KOR) and GABA-A receptors. mdpi.com
Impact of Substitution Patterns on Molecular Recognition and Binding Affinity
The substitution pattern on the imidazo[1,2-a]pyridine ring system profoundly influences molecular recognition and binding affinity. SAR studies have systematically explored modifications at various positions to enhance potency and selectivity. nih.govdocumentsdelivered.com
Position 2: The substituent at the C-2 position often plays a crucial role in target engagement. In a series of anticancer agents, a dimethylamino-substituted phenyl group at the 2-position was identified as a key feature. researchgate.net For compounds targeting PI3K/mTOR, methoxypyridine groups were found to be potent fragments when occupying the affinity pocket. researchgate.net
Position 3: The C-3 position is a common site for modification to introduce diversity and modulate activity. nih.gov For instance, the introduction of 3-aminoimidazo[1,2-α]pyridine derivatives has been explored for anticancer activity, with substituents on this amino group influencing potency. westminster.ac.uknih.gov In another study, the elaboration of a side chain at the 3-position was key to developing anti-ulcer agents. nih.gov
Position 6: Substitution at the C-6 position can impact binding. In inhibitors of the FLT3 kinase, attaching a pyrazole (B372694) group to the C-6 of the imidazopyridine brought it into proximity with key residues like Asp698 and Asn701, influencing binding. nih.gov
Position 7: The 7-position, where the methyl group of 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine is located, is also important. In antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity, indicating that the nature of the substituent at this position can significantly alter potency. nih.gov
Position 8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents, highlighting the importance of substituents at this position for specific biological activities. nih.gov
The interplay between substituents at different positions is also critical. For example, in a series of KOR ligands, compounds with a 2'-fluorophenyl group consistently exhibited greater affinity than those with phenyl or 2'-pyridine substitutions, regardless of the scaffold's other features. mdpi.com This demonstrates that specific substitutions can have a dominant effect on binding affinity. mdpi.com
The following table summarizes the impact of various substitutions on the activity of imidazo[1,2-a]pyridine derivatives against different targets.
Elucidation of Key Pharmacophoric Features for Imidazo[1,2-a]pyridine Scaffolds
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The imidazo[1,2-a]pyridine scaffold itself is considered a "drug prejudice" or privileged scaffold because it consistently appears in compounds with a wide array of biological activities. nih.govresearchgate.net This suggests that the fused bicyclic ring system is a core pharmacophoric element.
Key pharmacophoric features generally include:
Aromatic/Hydrophobic Regions: The fused pyridine (B92270) and imidazole (B134444) rings provide a planar, aromatic system that can engage in hydrophobic and π-stacking interactions within receptor binding sites. researchgate.net
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring (N-1) and the nitrogen at position 4 are potential hydrogen bond acceptors, which are crucial for anchoring the molecule in the active site of many enzymes and receptors.
Defined Substitution Vectors: The scaffold presents well-defined vectors for substitution at positions 2, 3, 5, 6, 7, and 8. This allows for the precise placement of functional groups to probe and optimize interactions with the target protein. For example, SAR studies consistently show that substituents at the 2- and 3-positions are critical for modulating activity against various targets. researchgate.netnih.gov
The development of dual PI3K/mTOR inhibitors illustrates the pharmacophoric role of the scaffold. researchgate.net Here, the imidazo[1,2-a]pyridine core acts as a template to position fragments that occupy the affinity pocket and the ribose pocket of the kinases. researchgate.net This highlights the scaffold's function as a structural foundation upon which specific pharmacophoric elements can be built.
Analysis of Substructural Contributions to Target Modulation (e.g., Role of Carbamoyl (B1232498) Group)
The specific substructures attached to the imidazo[1,2-a]pyridine core are critical for modulating the activity and selectivity towards biological targets. The carbamoyl group (-C(=O)NH2), a key feature of this compound, is a functional group known for its ability to participate in hydrogen bonding.
The role of a related group, the carboxamide, has been investigated in several contexts. Readily synthesized imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent and selective new class of antitubercular agents. nih.gov Similarly, imidazo[1,2-a]pyridine-8-carboxamides were also discovered as a novel lead series against Mycobacterium tuberculosis. nih.gov In these cases, the amide group is likely involved in crucial hydrogen bonding interactions with the target enzyme.
The carbamoyl or carboxamide group can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows it to form strong and specific interactions within a protein's active site, contributing significantly to binding affinity and target modulation. For example, in the development of inhibitors for the NEK2 kinase, the amide portion of a related scaffold was found to engage in a hydrogen bond network in the back pocket of the enzyme. nih.gov
The table below details the role of specific substructures in modulating biological targets.
Mechanistic Research in Imidazo 1,2 a Pyridine Chemistry and Chemical Biology
Investigation of Catalytic Cycles in Imidazo[1,2-a]pyridine (B132010) Synthesis
The synthesis of the imidazo[1,2-a]pyridine scaffold, the core of 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine, is achieved through various catalytic pathways, often involving multicomponent reactions (MCRs) that allow for the construction of molecular diversity. One of the prominent methods is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. beilstein-journals.org The catalytic cycle of this reaction is typically initiated by the formation of a protonated imine from the 2-aminopyridine and the aldehyde. This species then undergoes a [4+1] cycloaddition with the isocyanide to form a spiro intermediate. beilstein-journals.org Subsequent rearrangement and intramolecular nucleophilic attack lead to the final imidazo[1,2-a]pyridine product. While often performed catalyst-free, the efficiency of the GBB reaction can be influenced by the choice of solvent, with deep eutectic solvents being explored as environmentally benign options. researchgate.net
Metal-catalyzed reactions represent another major route. Copper-catalyzed protocols are particularly prevalent. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides an efficient synthesis method. nih.gov In other examples, copper-catalyzed three-component reactions utilizing a pyridine (B92270) derivative, an acetophenone, and an amine source under microwave irradiation have been developed. nih.gov The proposed mechanism for many copper-catalyzed syntheses involves the coordination of the pyridine nitrogen to the copper catalyst, facilitating subsequent cyclization steps. nih.gov The catalyst can often be recovered and reused, particularly when dissolved in ionic liquids, highlighting the efficiency and potential sustainability of these catalytic cycles. nih.gov
| Reaction Type | Key Components | Mechanistic Highlights |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Formation of a protonated imine followed by [4+1] cycloaddition with isocyanide. beilstein-journals.org |
| Copper-Catalyzed 3-Component | Pyridine-2(1H)-one, Acetophenone, o-Tosylhydroxylamine | Conducted in ionic liquid under microwave irradiation; catalyst is reusable. nih.gov |
| Copper-Catalyzed Oxidative Cyclization | Pyridines, Ketone Oxime Esters | Environmentally friendly aerobic dehydrogenative cyclization. |
Radical Pathway Studies in Functionalization Reactions
The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position where the carbamoyl (B1232498) group is located in the title compound, can be achieved through radical pathways. These methods are often driven by visible light photoredox catalysis, providing a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov
For example, the C3-sulfenylation of imidazo[1,2-a]pyridines with sulfinic acids has been accomplished using Eosin B as a photoredox catalyst. The proposed mechanism begins with the visible light irradiation of Eosin B to its excited state. nih.gov This excited catalyst then engages in a single electron transfer (SET) process with a peroxide, generating a reactive tert-butoxyl radical. This radical subsequently reacts with the arylsulfinic acid to produce a sulfonyl radical, which then adds to the C3 position of the imidazo[1,2-a]pyridine ring to form the final product after a series of steps. nih.gov
Similarly, perfluoroalkylation at the C3 position can be achieved via photoactive electron donor-acceptor (EDA) complexes. In this mechanism, visible light induces the formation of an EDA complex between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. nih.gov This complex facilitates the generation of a perfluoroalkyl radical, which attacks the heterocycle to yield the C3-functionalized product. Radical scavenging experiments are often employed in these studies to confirm the involvement of radical intermediates in the reaction pathway. nih.gov
Proposed Mechanisms of Molecular Interaction with Defined Biological Macromolecules (e.g., Enzymes, Receptors in vitro)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various biological macromolecules in vitro. Mechanistic studies, including molecular docking and the analysis of resistant mutants, have provided insights into how these compounds interact with their targets at a molecular level.
Inhibition Mechanisms (e.g., COX-2 inhibition in vitro)
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.net The mechanism of selective inhibition is rooted in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accommodating side pocket that is absent in COX-1. nih.govnih.gov
Molecular docking studies have shown that the imidazo[1,2-a]pyridine scaffold can fit within the primary active site of COX-2. Potency and selectivity are often conferred by specific substituents. For instance, a 4-(methylsulfonyl)phenyl group at the C2 position is a common feature in selective COX-2 inhibitors, as the sulfonyl group can form hydrogen bonds with key residues like His90 and Arg513 in the COX-2 active site. nih.gov The ability of certain derivatives to extend into and interact with the secondary side pocket of the COX-2 enzyme is a key determinant of their high selectivity, as this interaction is sterically hindered in the narrower COX-1 active site. nih.govnih.gov
| Compound Class | Target Enzyme | Key Interaction Residues | Basis of Selectivity |
| Imidazo[1,2-a]pyridines | COX-2 | His90, Arg513 | Interaction with a secondary side pocket present in COX-2 but not COX-1. nih.govnih.gov |
Specific Molecular Target Identification (e.g., InhA, QcrB in vitro)
The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of antitubercular agents. Two specific molecular targets in Mycobacterium tuberculosis have been identified through mechanistic studies: QcrB and InhA.
QcrB Inhibition: QcrB is a subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain essential for mycobacterial energy metabolism. nih.govnih.gov Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors through high-throughput screening. The definitive identification of QcrB as the target was achieved by generating and sequencing spontaneous resistant mutants of Mycobacterium bovis BCG. These mutants consistently showed a single nucleotide polymorphism in the qcrB gene, leading to an amino acid substitution (e.g., T313A). nih.gov This mutation conferred cross-resistance to other compounds in the same class, confirming a common molecular target. Furthermore, gene dosage experiments, where qcrB was overexpressed, led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, cementing QcrB as the specific molecular target. nih.gov
InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is another crucial enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target of the frontline drug isoniazid. researchgate.netorientjchem.org Imidazo[1,2-a]pyridine derivatives have been designed as direct inhibitors of InhA, which is particularly important for overcoming resistance mechanisms associated with isoniazid's prodrug activation. Molecular docking studies have been used to guide the synthesis of these inhibitors, predicting their binding pattern within the InhA active site. nih.gov These studies suggest that the compounds can interact with the NADH cofactor and key amino acid residues within the substrate-binding pocket, thereby directly inhibiting the enzyme's function. mdpi.com
Understanding Selectivity and Potency at a Mechanistic Level
The selectivity and potency of imidazo[1,2-a]pyridine derivatives are dictated by their specific substitution patterns, which govern their interactions with biological targets.
For COX-2 inhibitors, selectivity is achieved by designing molecules that can exploit the structural differences between the COX-1 and COX-2 active sites. The introduction of specific substituents, particularly at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring, can enhance potency and selectivity. researchgate.netnih.gov For example, a bulky substituent at C3 can improve interaction with the larger COX-2 binding pocket while creating steric hindrance in the COX-1 active site. The presence of a methylsulfonyl group on a C2-phenyl ring is a key feature for high potency, enabling strong hydrogen bond interactions deep within the active site. nih.gov
In the context of antitubercular agents, potency against M. tuberculosis is directly linked to the compound's ability to effectively inhibit its specific target, such as QcrB or InhA. Structure-activity relationship (SAR) studies have shown that modifications to the amide portion of imidazo[1,2-a]pyridine-3-carboxamides are critical for QcrB inhibition. These changes are thought to modulate the compound's conformation and its ability to bind within the quinone-binding pocket of the QcrB subunit. nih.gov For InhA inhibitors, potency is driven by the molecule's ability to mimic the natural substrate and interact with the NADH cofactor, with different substituents on the imidazo[1,2-a]pyridine ring fine-tuning these interactions. researchgate.net
Future Research Directions and Unexplored Avenues for 3 Carbamoyl 7 Methylimidazo 1,2 a Pyridine
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that can be resource-intensive. mdpi.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine. This includes the exploration of green chemistry principles to minimize waste and energy consumption. acs.orgnih.gov
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and atom-economical construction of complex molecules from simple starting materials. rsc.orgnih.gov Developing a one-pot MCR for this compound would be a significant advancement.
Catalyst-Free and Metal-Free Reactions: Moving away from expensive and potentially toxic metal catalysts is a crucial aspect of sustainable synthesis. acs.orgnih.gov Research into catalyst-free reactions, potentially utilizing ultrasound or other alternative energy sources, could provide environmentally benign pathways. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. Applying flow chemistry to the synthesis of this compound could be highly advantageous for future applications.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. bio-conferences.org |
| Multicomponent Reactions | High atom economy, operational simplicity, and rapid access to diverse analogs. rsc.orgnih.gov |
| Catalyst-Free Methods | Reduced environmental impact, lower costs, and simplified purification. acs.orgnih.gov |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, and potential for automation. |
Exploration of Advanced Functionalization Strategies for Complex Derivatives
The functionalization of the imidazo[1,2-a]pyridine core is critical for modulating its physicochemical properties and exploring its application potential. rsc.orgrsc.org While the C3 position is known to be nucleophilic, advanced functionalization strategies can enable the introduction of a wide array of substituents at various positions of the this compound molecule. nih.govtandfonline.com
Future research should focus on:
C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for the efficient modification of heterocyclic scaffolds. nih.govnih.gov Exploring C-H functionalization at different positions of the pyridine (B92270) and imidazole (B134444) rings of this compound would open up new avenues for creating novel derivatives. mdpi.comrsc.org
Late-Stage Functionalization: The ability to introduce functional groups in the later stages of a synthetic sequence is highly desirable. Developing late-stage functionalization methods for this compound would facilitate the rapid generation of a library of analogs for screening in various applications.
Radical Reactions: The use of radical reactions for the functionalization of imidazo[1,2-a]pyridines is a growing area of interest. rsc.org Investigating radical-mediated additions and substitutions on the this compound core could lead to the discovery of unique and valuable derivatives.
| Functionalization Target | Potential Methodologies | Desired Outcomes |
| C5, C6, and C8 Positions | Directed C-H activation, transition-metal catalysis. rsc.orgnih.gov | Introduction of diverse functional groups to modulate electronic and steric properties. |
| Imidazole Ring (C2) | Regioselective functionalization strategies. tandfonline.com | Synthesis of analogs with altered hydrogen bonding capabilities and coordination properties. |
| Carbamoyl (B1232498) Group | Derivatization of the amide functionality. | Creation of prodrugs or modification of solubility and pharmacokinetic properties (in a non-clinical context). |
Deeper Computational Insights into Reactivity and Molecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the electronic structure, reactivity, and potential interactions of molecules. acs.orgresearchgate.net For this compound, in-depth computational studies can provide valuable predictive insights to guide experimental work.
Key areas for computational investigation include:
Reactivity Mapping: DFT calculations can be used to determine the electrophilic and nucleophilic sites of the molecule, predicting its reactivity towards various reagents. nih.gov This can aid in the design of new functionalization strategies.
Molecular Docking and Dynamics (for non-clinical targets): In the context of material science, computational docking and molecular dynamics simulations could be used to predict the binding affinity and interaction patterns of the molecule with various material surfaces or within supramolecular assemblies. researchgate.netnih.gov
Prediction of Spectroscopic and Electronic Properties: TD-DFT calculations can be employed to predict the absorption and emission spectra of the molecule and its derivatives, guiding the design of new materials with specific optoelectronic properties. researchgate.nettandfonline.com
Expanding the Chemical Space of Imidazo[1,2-a]pyridine Analogs through Rational Design
The rational design of new analogs is a cornerstone of modern chemical research. rsc.orgnih.gov By systematically modifying the structure of this compound, it is possible to fine-tune its properties for specific applications.
Future research in this area should involve:
Scaffold Hopping: Replacing the imidazo[1,2-a]pyridine core with other bioisosteric or electronically similar scaffolds while retaining key functional groups could lead to the discovery of novel compounds with improved properties. rsc.orgrsc.org
Fragment-Based Design: In a material science context, this approach could involve identifying key molecular fragments responsible for desired properties (e.g., luminescence, conductivity) and combining them in novel ways.
Combinatorial Chemistry: The synthesis of a focused library of analogs around the this compound core would enable the rapid exploration of structure-property relationships. researchgate.net
| Design Strategy | Rationale | Potential Outcomes |
| Molecular Hybridization | Combining the structural features of this compound with other functional motifs. rsc.orgrsc.org | Development of materials with multifunctional properties. |
| Isosteric Replacement | Replacing atoms or groups with others of similar size and electronic configuration. | Fine-tuning of steric and electronic properties to optimize performance in material applications. |
| Structure-Property Relationship Studies | Systematic modification of the structure and correlation with observed properties. nih.gov | A deeper understanding of the molecular features that govern the desired properties. |
Investigation of Optoelectronic Properties and Material Science Applications (non-clinical)
The imidazo[1,2-a]pyridine scaffold is known to be a component of fluorescent materials. ijrpr.comresearchgate.net The specific substitution pattern of this compound may give rise to interesting photophysical properties that could be exploited in material science.
Unexplored avenues in this domain include:
Fluorescent Probes: The molecule could be investigated as a scaffold for the development of fluorescent sensors for the detection of specific analytes (e.g., metal ions, anions) through chelation or other interactions that modulate its fluorescence.
Organic Light-Emitting Diodes (OLEDs): Derivatives of imidazo[1,2-a]pyridine have been explored as emitters in OLEDs. ijrpr.com The photophysical properties of this compound and its analogs should be characterized to assess their potential in this area. nih.gov
Non-linear Optical Materials: The extended π-system and potential for charge transfer within the molecule could lead to non-linear optical properties, which are of interest for applications in photonics and telecommunications.
| Potential Application | Key Properties to Investigate | Rationale |
| Fluorescent Sensors | Quantum yield, Stokes shift, sensitivity and selectivity to analytes. tandfonline.comijrpr.com | The nitrogen atoms and carbamoyl group could act as binding sites for analytes, leading to a change in fluorescence. |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, color purity, and device efficiency. ijrpr.comnih.gov | The imidazo[1,2-a]pyridine core can provide the necessary electronic and photophysical properties for light emission. |
| Dye-Sensitized Solar Cells (DSSCs) | Light absorption spectrum, energy levels, and electron injection efficiency. | The molecule could potentially act as a photosensitizer in DSSCs, although this would require significant structural modification and investigation. |
Q & A
Q. What are the common synthetic routes for 3-carbamoyl-7-methylimidazo(1,2-a)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example, iodine-catalyzed multicomponent reactions (MCRs) can efficiently assemble the imidazo[1,2-a]pyridine core via [4+1] cycloaddition, as demonstrated in related compounds . Key factors include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalyst loading (e.g., 10 mol% iodine). Yields are optimized by controlling stoichiometry and reaction time, with microwave-assisted methods reducing time from hours to minutes .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Routine characterization employs:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl at C7, carbamoyl at C3) via coupling patterns and chemical shifts .
- FT-IR : Identifies carbamoyl C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- HPLC-MS : Validates purity and molecular weight, with ESI-HRMS providing exact mass confirmation .
Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives, and how is activity assessed?
These compounds target enzymes (e.g., kinases, cytochrome P450) and receptors (e.g., GABA, benzodiazepine). Basic screening involves:
- In vitro assays : Cell viability (MTT assay) for anticancer activity or microbial growth inhibition for antibacterial studies .
- Enzyme inhibition : Fluorescence-based assays to measure IC50 values .
Advanced Research Questions
Q. How can conflicting biological activity data for structurally similar imidazo[1,2-a]pyridines be resolved?
Discrepancies often arise from regiochemical variations (e.g., halogen positioning). For example, 6-bromo vs. 8-bromo analogs show divergent binding affinities due to steric effects. Resolution involves:
- Structural-activity relationship (SAR) studies : Systematic substitution at C3/C7 to isolate contributions .
- X-ray crystallography : Resolving binding modes with target proteins .
- Comparative pharmacokinetics : Assessing bioavailability and metabolic stability .
Q. What strategies improve the stability and solubility of this compound in aqueous media?
- Prodrug design : Esterification of the carbamoyl group enhances lipophilicity for better membrane penetration .
- Co-crystallization : Using co-formers (e.g., succinic acid) to modify crystal packing .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to prevent hydrolysis .
Q. How can computational methods predict the metabolic pathways of imidazo[1,2-a]pyridine derivatives?
- Density Functional Theory (DFT) : Calculates electron-rich sites prone to oxidation (e.g., methyl groups) .
- Molecular Dynamics (MD) simulations : Models interactions with cytochrome P450 isoforms to identify probable metabolites .
- Machine learning : Training datasets on known imidazo[1,2-a]pyridine metabolites to predict cleavage sites .
Q. What advanced synthetic techniques enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Directed C-H activation : Palladium-catalyzed arylation at C5 using directing groups (e.g., pyridinyl) .
- Electrochemical methods : Anodic oxidation for halogenation at specific positions .
- Flow chemistry : Continuous reactors for precise control of reaction parameters (e.g., residence time, temp) .
Q. How do structural modifications at C3 and C7 influence off-target toxicity in vivo?
- Toxicophore mapping : Replacing the methyl group (C7) with trifluoromethyl reduces hepatotoxicity in rodent models .
- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., reactive quinones from carbamoyl oxidation) .
- Selectivity screening : Kinase profiling panels (e.g., Eurofins) to assess cross-reactivity .
Methodological Guidance
Q. What experimental designs are optimal for SAR studies of imidazo[1,2-a]pyridines?
Q. How can researchers address low reproducibility in biological assays for imidazo[1,2-a]pyridines?
- Standardize protocols : Fixed cell passage numbers, serum batches, and assay temperatures .
- Aggregation testing : Dynamic light scattering (DLS) to detect compound aggregation, a common source of false positives .
- Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
